molecular formula C13H8Cl4 B1617779 1-chloro-4-[dichloro-(4-chlorophenyl)methyl]benzene CAS No. 7457-25-2

1-chloro-4-[dichloro-(4-chlorophenyl)methyl]benzene

Cat. No.: B1617779
CAS No.: 7457-25-2
M. Wt: 306 g/mol
InChI Key: CYRZYVXEHUQRAE-UHFFFAOYSA-N
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Description

Methane, bis(p-chlorophenyl)-dichloro- is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two p-chlorophenyl groups attached to a methane core, with two chlorine atoms also bonded to the central carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methane, bis(p-chlorophenyl)-dichloro- typically involves the reaction of p-chlorobenzene with chloromethane in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process can be summarized as follows:

    p-chlorobenzene and chloromethane.

    Catalyst: Aluminum chloride (AlCl3) or ferric chloride (FeCl3).

    Conditions: Elevated temperature (around 100-150°C) and pressure.

Industrial Production Methods

In industrial settings, the production of methane, bis(p-chlorophenyl)-dichloro- is carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves continuous monitoring and optimization of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Methane, bis(p-chlorophenyl)-dichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine (Br2) or iodine (I2) in the presence of a catalyst.

Major Products Formed

    p-chlorobenzoic acid. p-chlorophenylmethane. p-bromophenylmethane or p-iodophenylmethane.

Scientific Research Applications

Methane, bis(p-chlorophenyl)-dichloro- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methane, bis(p-chlorophenyl)-dichloro- involves its interaction with specific molecular targets and pathways. It can modulate the activity of nuclear receptors, such as the orphan nuclear receptor Nurr1, leading to changes in gene expression and cellular responses. The compound’s effects on cellular signaling pathways, including those involved in apoptosis and inflammation, contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,1-bis(p-chlorophenyl)-2,2-dichloroethane (DDD): A metabolite of DDT with similar structural features.

    1,1-bis(p-chlorophenyl)-2,2,2-trichloroethane (DDT): A well-known pesticide with related chemical properties.

    1,1-bis(p-chlorophenyl)-ethylene oxide: A likely metabolite with alkylating properties.

Uniqueness

Methane, bis(p-chlorophenyl)-dichloro- is unique due to its specific substitution pattern and the presence of two p-chlorophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

7457-25-2

Molecular Formula

C13H8Cl4

Molecular Weight

306 g/mol

IUPAC Name

1-chloro-4-[dichloro-(4-chlorophenyl)methyl]benzene

InChI

InChI=1S/C13H8Cl4/c14-11-5-1-9(2-6-11)13(16,17)10-3-7-12(15)8-4-10/h1-8H

InChI Key

CYRZYVXEHUQRAE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(Cl)Cl)Cl

Key on ui other cas no.

7457-25-2

Origin of Product

United States

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